Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a piperidine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, often using 3-chloropyridine as a starting material.
Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with phosgene or a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may play a crucial role in binding to these targets, while the piperidine ring and benzyl group contribute to the overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Uniqueness
Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c21-17-12-22-9-6-18(17)28-16-7-10-24(11-8-16)19(25)13-23-20(26)27-14-15-4-2-1-3-5-15/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBDDWEWRVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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